molecular formula C23H22FN5O3 B2496332 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 946379-22-2

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2496332
CAS No.: 946379-22-2
M. Wt: 435.459
InChI Key: USMSYONAEROPTQ-UHFFFAOYSA-N
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Description

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
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Biological Activity

The compound 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide represents a novel class of pyrazole derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and pharmacological implications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyridazin core, a fluorophenyl group, and an acetamide moiety. Its molecular formula is C21H20FN5O3C_{21}H_{20}FN_5O_3, with a molecular weight of 395.42 g/mol.

PropertyValue
Molecular FormulaC21H20FN5O3
Molecular Weight395.42 g/mol
IUPAC NameThis compound
CAS Number946379-24-4

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

  • Cytotoxicity Assays :
    • Cell Lines Tested : The compound was tested against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines.
    • IC50 Values : Preliminary studies reported IC50 values of approximately 3.79 µM for MCF-7, 12.50 µM for NCI-H460, and 42.30 µM for SF-268, indicating potent antiproliferative effects .
  • Mechanism of Action :
    • The compound likely exerts its anticancer effects through the inhibition of specific molecular targets involved in cell proliferation and survival pathways. It may modulate enzyme activities or interfere with signaling cascades critical for tumor growth .

Anti-inflammatory Activity

In addition to its anticancer properties, compounds within this class have shown potential anti-inflammatory effects. The structural components may interact with inflammatory mediators, providing a dual therapeutic approach in treating conditions characterized by inflammation and cancer.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives similar to the compound under review:

  • Study on Pyrazole Derivatives :
    • A comprehensive review highlighted various pyrazole compounds' anticancer and anti-inflammatory activities, emphasizing their potential as drug candidates in therapeutic applications .
    • Specific derivatives demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines, showcasing the structure-activity relationship that enhances their biological efficacy .
  • Mechanistic Insights :
    • Research into the mechanisms revealed that certain derivatives could inhibit key kinases involved in cancer progression, such as Aurora-A kinase and CDK2, further validating their use as targeted therapies .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-14(2)21-19-12-25-29(17-8-4-15(24)5-9-17)22(19)23(31)28(27-21)13-20(30)26-16-6-10-18(32-3)11-7-16/h4-12,14H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMSYONAEROPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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